1,5-Diphenylpentan-1-amine CAS 21493-12-9 chemical and physical properties
1,5-Diphenylpentan-1-amine CAS 21493-12-9 chemical and physical properties
An in-depth technical analysis and methodological guide for the utilization, synthesis, and characterization of 1,5-Diphenylpentan-1-amine (CAS 21493-12-9) .
Executive Summary: The Strategic Value of 1,5-Diphenylpentan-1-amine
In the landscape of modern drug discovery and agrochemical development, structurally unique primary amines serve as indispensable building blocks. 1,5-Diphenylpentan-1-amine (CAS 21493-12-9) is a highly versatile, chiral organic compound characterized by a flexible pentane chain anchored by two phenyl rings[1].
The strategic value of this molecule lies in its structural mimicry of naturally occurring diaryl pentanoids—such as those isolated from Stellera chamaejasme L.—which exhibit potent biological activities[2]. By replacing the native ketone or alkene moieties of these natural products with a primary amine, researchers can synthesize novel amide, urea, or secondary amine derivatives. These modifications often yield enhanced metabolic stability, improved solubility, and highly specific target engagement profiles.
Physicochemical Profiling & Structural Dynamics
1,5-Diphenylpentan-1-amine features a stereocenter at the C1 position, meaning it exists as distinct (R)- and (S)-enantiomers. The flexibility of the aliphatic C5 chain allows the two phenyl rings to adopt multiple spatial conformations, enabling the molecule to act as a highly adaptable pharmacophore capable of fitting into deep, hydrophobic binding pockets.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 1,5-Diphenylpentan-1-amine |
| CAS Registry Number | 21493-12-9 |
| Molecular Formula | C₁₇H₂₁N |
| Molecular Weight | 239.36 g/mol |
| Stereochemistry | Chiral (C1 position); (R) and (S) enantiomers |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O |
| Storage Conditions | 2–8 °C under inert atmosphere (Ar/N₂) to prevent oxidation |
Advanced Synthetic Methodologies: Overcoming Steric Hindrance
The Causality of the Synthetic Challenge: The standard precursor for this compound is 1,5-diphenylpentan-1-one . Synthesizing a primary amine from a bulky diaryl-aliphatic ketone via traditional reductive amination (e.g., using NaBH₃CN or NaBH(OAc)₃) is notoriously inefficient. The steric bulk of the adjacent phenyl ring slows down the initial imine formation. Consequently, the reducing agent often preferentially reduces the ketone directly to an alcohol byproduct.
The Solution: To bypass this limitation, we employ Transition-Metal Catalyzed Transfer Hydrogenation using a Cp*Ir(III) complex. This system utilizes ammonium formate as both the nitrogen source and the hydrogen donor. The Ir-catalyst rapidly coordinates the transient imine, driving the equilibrium forward with high atom economy and suppressing alcohol formation[3]. For strictly enantiopure synthesis, engineered microbial ω-transaminases can be utilized, though they require specific active-site engineering to accommodate the bulky C5-phenyl chain[4].
Workflow of the Ir-catalyzed reductive amination to overcome steric hindrance.
Protocol 1: Ir-Catalyzed Reductive Amination (Self-Validating Workflow)
This protocol includes an In-Process Control (IPC) to ensure the reaction is proceeding without alcohol byproduct formation.
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Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 1,5-diphenylpentan-1-one (1.0 equiv, 10 mmol) and ammonium formate (10.0 equiv, 100 mmol).
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Catalyst Addition: Add the Cp*Ir(III) picolinamide catalyst (0.1 mol%). The low catalyst loading is sufficient due to the high turnover number (TON) of the Ir-complex.
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Solvent & Heating: Suspend the mixture in anhydrous Methanol (0.5 M). Seal the tube and stir at 60 °C.
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Self-Validation (IPC): At exactly 8 hours, withdraw a 50 µL aliquot. Quench with 1M NaOH, extract with EtOAc, and analyze via GC-MS. Validation metric: You must observe the disappearance of the ketone peak (m/z 238) and the exclusive appearance of the amine peak (m/z 239). If the alcohol byproduct (m/z 240) exceeds 2%, verify the anhydrous nature of your ammonium formate.
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Workup: Upon completion (typically 12–18 hours), cool to room temperature. Basify the mixture to pH 10 using 2M NaOH to ensure the amine is in its free-base form. Extract with EtOAc (3 × 50 mL).
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Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure 1,5-diphenylpentan-1-amine.
Applications in Agrochemicals & Drug Discovery
The diaryl pentane skeleton is a privileged scaffold. Natural products containing this motif, such as daphneolone analogs, exhibit highly potent fungicidal activity against agricultural pathogens like Valsa mali[2].
By utilizing 1,5-diphenylpentan-1-amine as a building block, medicinal and agricultural chemists can perform N-alkylation or amide bond formations. Converting the native ketone of the natural product into an amide linkage prevents degradation by keto-reductase enzymes in the target organism, drastically increasing the half-life and efficacy of the synthesized fungicide or pharmaceutical intermediate.
Divergent application pathways of 1,5-Diphenylpentan-1-amine in molecular design.
Analytical Characterization & Quality Control
To guarantee the structural integrity and enantiomeric purity of the synthesized amine, rigorous analytical protocols must be established.
Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC
Causality: Because the biological activity of chiral amines is often strictly limited to one enantiomer, determining the ee is critical. We utilize a polysaccharide-based chiral stationary phase (Chiralpak IB-3) which provides excellent chiral recognition for primary amines containing aromatic rings through π-π interactions and hydrogen bonding.
Table 2: Chiral HPLC Parameters
| Parameter | Validated Condition |
| Column | Chiralpak IB-3 (250 × 4.6 mm, 3 µm) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (95 : 5 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Detection | UV Diode Array (extracted at 220 nm and 254 nm) |
| Temperature | 25 °C |
Self-Validation Step: Prior to analyzing the asymmetric batch, inject a racemic standard of 1,5-diphenylpentan-1-amine. You must achieve baseline resolution (Resolution factor, Rs≥1.5 ) between the (R) and (S) peaks. The addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable; it suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing and ensuring accurate integration.
References
- Benchchem. 1,5-Diphenylpentan-1-amine | CAS 21493-12-9.
- The Journal of Organic Chemistry - ACS Publications. Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III)
- PubMed Central (PMC). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines.
- RHHZ. Synthesis and fungicidal activity study of novel daphneolone analogs with 2, 6-dimethylmorpholine.
Sources
- 1. 1,5-Diphenylpentan-1-amine|CAS 21493-12-9 [benchchem.com]
- 2. Synthesis and fungicidal activity study of novel daphneolone analogs with 2, 6-dimethylmorpholine [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
